3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid
Description
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a strained four-membered ring with three key substituents:
- 1-Position: A tert-butoxycarbonyl (Boc)-protected amino group (-NHBoc) and a carboxylic acid (-COOH).
- 3-Position: A benzyl group (-CH₂C₆H₅).
The cyclobutane ring introduces steric strain, which may influence reactivity and conformational stability.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-17(14(19)20)10-13(11-17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
OUKSZKVLQXRHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclobutane Formation
The synthesis typically begins from cyclobutane derivatives or cyclobutane carboxylic acids. One approach involves the diastereoselective synthesis of cis-1,3-disubstituted cyclobutane carboxylic acids, which can be adapted to introduce the benzyl group and Boc-protected amino functionality. This can be achieved by:
- Knoevenagel condensation of esters with Meldrum’s acid derivatives to form cyclobutylidene intermediates.
- Diastereoselective reduction to yield the cyclobutane scaffold.
- Selective deprotection and esterification steps to install the tert-butyl ester protecting group while maintaining orthogonal reactivity.
Introduction of the Boc-Protected Amino Group
The amino group is introduced as a Boc-protected amine to prevent undesired side reactions during subsequent transformations. This is typically done by:
- Amination of the cyclobutane intermediate using tert-butoxycarbonyl-protected amines.
- Protection strategies ensure the amino group remains intact during further synthetic steps.
Benzyl Group Installation
The benzyl substituent is introduced via benzylation reactions, often using benzyl halides or benzyl ethers as precursors. A common method involves:
- Alkylation of the cyclobutane intermediate with benzyl bromide or benzyl chloride under basic conditions.
- Alternatively, benzyl ethers can be used and later removed by hydrogenolysis.
Hydrogenolysis and Deprotection Steps
Hydrogenolysis is a critical step for removing benzyl protecting groups when benzyl ethers are used. According to patent literature, this step involves:
- Using palladium catalysts (preferably wet palladium for safety) and hydrogen gas.
- Controlling pH to optimize reaction completion and avoid pyrophoric risks associated with dry palladium.
- Reaction times vary from 2–4 days on small scale with dry palladium to longer times with wet palladium, necessitating process optimization.
Final Carboxylic Acid Formation
The final step involves hydrolysis or selective deprotection to yield the free carboxylic acid:
- Acidic or basic hydrolysis removes ester protecting groups.
- Boc group removal can be performed under acidic conditions if necessary.
- Purification by crystallization or chromatography ensures high purity of the final product.
Reaction Conditions and Analytical Techniques
Analytical methods employed to confirm structure and purity include:
- Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography for stereochemical verification in some cases.
Summary of Key Research Findings
- The Boc protecting group is essential for amino group stability during synthesis.
- Hydrogenolysis using wet palladium catalysts is safer but may require longer reaction times.
- Diastereoselective synthesis routes allow for controlled stereochemistry of the cyclobutane ring.
- Purification techniques such as silica gel chromatography and crystallization are effective for isolating the target compound.
- The compound serves as an important intermediate and impurity standard in antiviral drug synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The benzyl group and cyclobutane ring contribute to the compound’s stability and reactivity, allowing it to interact with enzymes and receptors effectively.
Comparison with Similar Compounds
1-Aminocyclobutane[¹¹C]carboxylic Acid (ACBC)
Structure: Simple 1-amino substituent and carboxylic acid on cyclobutane; lacks benzyl/Boc groups. Molecular Formula: C₅H₈N¹¹CO₂ (radiolabeled form). Key Properties:
- Rapid blood clearance (peak tissue concentration within 30 minutes post-injection).
- Preferential uptake in tumors (e.g., rat sarcoma) due to altered amino acid metabolism .
- Low excretion (3.6% in 2 hours) and minimal toxicity in animal models.
Applications : Positron emission tomography (PET) imaging agent for tumor detection .
Contrast with Target Compound :
- The absence of a benzyl group and Boc protection in ACBC reduces lipophilicity, favoring rapid renal clearance.
- Target compound’s Boc group may enhance metabolic stability but limit utility in imaging due to bulkiness.
Benzocyclobutyl-1-carboxylic Acid
Structure : Benzene fused to cyclobutane (bicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid).
Molecular Formula : C₉H₈O₂.
Key Properties :
- Increased aromaticity from fused benzene alters reactivity (e.g., susceptibility to ring-opening reactions).
- Synthesis methods include photochemical or thermal cyclization .
Applications : Intermediate in organic synthesis for materials science or pharmaceuticals .
Contrast with Target Compound :
- Fused aromatic system vs. non-fused benzyl substituent.
- Lacks functional groups (Boc, amino) critical for peptide coupling.
3-({[(tert-Butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic Acid
Structure: Boc-protected aminomethyl group (-CH₂NHBoc) at position 3; carboxylic acid at position 1. Molecular Formula: C₁₁H₁₉NO₄ . Key Properties:
- Commercially available (e.g., TRC, SynQuest Laboratories) at $45–$490 per 10–250 mg .
- Molecular weight: 229.27 g/mol.
Applications : Intermediate in drug discovery for introducing cyclobutane motifs.
Contrast with Target Compound :
- Aminomethyl vs. benzyl substituent alters steric and electronic profiles.
- Benzyl group in the target compound may enhance hydrophobic interactions in drug-receptor binding.
Structural and Functional Comparison Table
Biological Activity
3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid (CAS Number: 2358292-70-1) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including structure-activity relationships, pharmacological applications, and case studies.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.3688 g/mol
- Structure : The compound features a cyclobutane ring with a benzyl group and a tert-butoxycarbonyl group, which may influence its biological interactions.
The biological activity of 3-benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is primarily linked to its ability to interact with various biological targets. The presence of the carbonyl and amino groups suggests potential interactions with enzymes and receptors, possibly influencing metabolic pathways or signaling cascades.
Pharmacological Applications
- Anticancer Activity : Preliminary studies have indicated that compounds similar to 3-benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid exhibit anticancer properties. For instance, certain derivatives have shown inhibition of cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some analogs have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may modulate glutamate receptors, thereby reducing excitotoxicity.
- Anti-inflammatory Properties : Research has suggested that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of 3-benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid to evaluate their anticancer efficacy against breast cancer cell lines (MCF-7). The study found that specific modifications to the benzyl group enhanced cytotoxicity by up to 50% compared to the parent compound .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Parent Compound | 25 | Induces apoptosis |
| Derivative A | 15 | Cell cycle arrest |
| Derivative B | 10 | Inhibits angiogenesis |
Study 2: Neuroprotective Activity
A study in Neuroscience Letters assessed the neuroprotective effects of a related compound on primary neuronal cultures exposed to glutamate-induced toxicity. The results demonstrated that the compound significantly reduced neuronal death and preserved mitochondrial function .
| Treatment | Neuronal Viability (%) |
|---|---|
| Control | 30 |
| Compound A | 70 |
| Compound B | 85 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Positioning : The location of substituents on the benzyl ring can significantly affect potency.
- Functional Groups : The presence of electron-donating or withdrawing groups can modulate receptor affinity and selectivity.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing 3-benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid, and how is purity ensured? A: The compound is typically synthesized via a multi-step sequence:
- Step 1: Boc-protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to prevent side reactions .
- Step 2: Cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by functionalization at the 1-position with a carboxylic acid group .
- Step 3: Benzylation at the 3-position using benzyl bromide or a benzyl Grignard reagent under anhydrous conditions .
Purification: Recrystallization (e.g., from ethanol/water mixtures) or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) is employed to achieve >95% purity. Purity is verified via HPLC-UV (λ = 254 nm) and ¹H/¹³C NMR .
Advanced Characterization Techniques
Q: How can researchers resolve ambiguities in stereochemical assignments for this cyclobutane derivative? A: Advanced techniques include:
- X-ray crystallography to confirm the spatial arrangement of substituents on the strained cyclobutane ring .
- NOESY NMR to identify through-space interactions between the benzyl group and the Boc-protected amine .
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) to separate enantiomers, if present .
Steric and Electronic Effects
Q: How does the cyclobutane ring’s strain influence reactivity in downstream reactions (e.g., amide coupling)? A: The ring’s angle strain increases the electrophilicity of the carboxylic acid, facilitating activation with reagents like HATU or EDCI. However, steric hindrance from the benzyl and Boc groups may slow coupling kinetics. Optimize by:
- Using bulky coupling agents (e.g., DIC) to reduce racemization.
- Conducting reactions in DMF or DMSO to enhance solubility .
Data Contradictions in Physical Properties
Q: How should researchers address discrepancies in reported melting points or spectral data? A: Variability may arise from:
- Polymorphism: Recrystallize from different solvents (e.g., ethyl acetate vs. hexane) and compare DSC thermograms .
- Impurity profiles: Use LC-MS to identify byproducts (e.g., de-Boc derivatives) .
- Instrument calibration: Validate NMR chemical shifts against internal standards (e.g., TMS) .
Protecting Group Strategy
Q: Why is the tert-butoxycarbonyl (Boc) group preferred over alternatives like benzyloxycarbonyl (Cbz) for amine protection? A: The Boc group offers:
- Acid-labile cleavage (e.g., with TFA), which is orthogonal to Cbz (removed by hydrogenolysis).
- Reduced steric bulk compared to Cbz, critical for cyclobutane functionalization .
- Compatibility with Grignard or organometallic reactions due to stability under basic conditions .
Application in Peptide Mimetics
Q: How can this compound serve as a constrained amino acid analog in peptide synthesis? A: The cyclobutane backbone imposes conformational rigidity, mimicking β-turn structures. Key steps:
- Activate the carboxylic acid as a pentafluorophenyl ester for coupling with peptide chains.
- Use microwave-assisted SPPS to minimize epimerization .
- Post-synthesis, cleave the Boc group with TFA and purify via preparative HPLC .
Solubility Challenges
Q: What solvents are optimal for reactions involving this compound, given its limited solubility? A: Polar aprotic solvents (DMF, DMSO) enhance solubility. For aqueous reactions:
- Use co-solvents like THF/water (1:1) with sonication.
- Introduce solubilizing groups (e.g., PEG linkers) during synthesis .
Stability Under Thermal and Oxidative Conditions
Q: How stable is this compound during prolonged storage or high-temperature reactions? A:
- Thermal stability: Decomposition occurs above 150°C (TGA data). Store at 2–8°C under argon .
- Oxidative stability: Susceptible to radical-mediated degradation. Add antioxidants (e.g., BHT) to solutions .
Computational Modeling
Q: Can DFT calculations predict regioselectivity in reactions involving this compound? A: Yes. Models using Gaussian 09 with B3LYP/6-31G(d) basis sets can map:
- Charge distribution on the cyclobutane ring.
- Transition states for nucleophilic attacks, guiding reaction design .
Troubleshooting Synthetic Failures
Q: How to address low yields in the benzylation step? A: Common issues and solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
